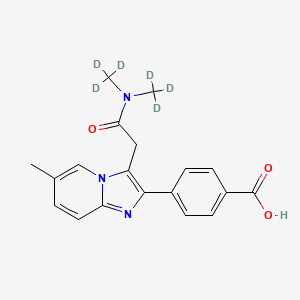

Zolpidem-d6 Phenyl-4-carboxylic Acid

描述

Zolpidem-d6 Phenyl-4-carboxylic Acid is a deuterated form of Zolpidem Phenyl-4-carboxylic Acid, which is a major urinary metabolite of Zolpidem. Zolpidem is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the accurate quantification of Zolpidem and its metabolites in biological samples .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid involves the incorporation of deuterium atoms into the Zolpidem molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Zolpidem can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

Purification: The product is purified using techniques such as liquid chromatography to remove any impurities and ensure the desired isotopic purity.

化学反应分析

Types of Reactions

Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .

科学研究应用

Absorption and Metabolism

Research indicates that after administration, Zolpidem-d6 Phenyl-4-carboxylic Acid is rapidly absorbed and metabolized. A study involving the oral administration of zolpidem showed that both zolpidem and its major metabolite, this compound, can be detected in oral fluids within one hour post-ingestion. The pharmacokinetic profile revealed:

- Half-life of Zolpidem : Approximately 2.77 hours

- Half-life of this compound : Approximately 5.11 hours

- Peak Concentration Times : Maximum concentrations for zolpidem and its metabolite occurred around two hours after administration .

This rapid absorption and elimination profile makes it a significant marker for monitoring recent drug intake.

Detection Methods

This compound is frequently analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection in various biological matrices, including oral fluids and urine, which is crucial for forensic and clinical applications.

Forensic Toxicology

The presence of this compound in biological samples serves as an important indicator of zolpidem use. Its detection is particularly relevant in contexts such as:

- Drug-Facilitated Crimes : Monitoring zolpidem consumption can aid in investigations related to drug-facilitated crimes where the timing of drug intake is critical.

- Roadside Drug Testing : The ability to detect this metabolite in oral fluids provides a non-invasive method to assess recent drug use by drivers .

Clinical Implications

In clinical settings, monitoring levels of this compound can provide insights into patient compliance with prescribed zolpidem therapy. Studies have shown that this metabolite can be detected more frequently than zolpidem itself in urine samples, suggesting its potential utility as a compliance marker .

Case Studies

Several studies highlight the significance of this compound:

- Medication Monitoring Study :

- Forensic Analysis :

作用机制

Zolpidem-d6 Phenyl-4-carboxylic Acid itself does not exert pharmacological effects but serves as a marker for Zolpidem metabolism. Zolpidem works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .

相似化合物的比较

Similar Compounds

Zolpidem Phenyl-4-carboxylic Acid: The non-deuterated form of the compound.

Zolpidem: The parent compound used as a sedative-hypnotic medication.

Zolpidem 6-carboxylic Acid: Another metabolite of Zolpidem.

Uniqueness

Zolpidem-d6 Phenyl-4-carboxylic Acid is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds in mass spectrometry .

生物活性

Zolpidem-d6 Phenyl-4-carboxylic Acid (ZPCA) is a deuterated derivative of the well-known sedative-hypnotic medication Zolpidem, primarily used for the treatment of insomnia. The incorporation of deuterium atoms in ZPCA enhances its utility in pharmacokinetic studies and analytical chemistry, allowing for more precise tracking of the compound's behavior in biological systems. This article explores the biological activity, pharmacokinetics, and clinical relevance of ZPCA, supported by data tables and research findings.

ZPCA is characterized by its interaction with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the omega-1 subtype of benzodiazepine receptors. This interaction enhances GABA's inhibitory effects, promoting sedation and sleep. The deuterated form provides distinct advantages in analytical studies due to differences in mass compared to non-deuterated forms, which improves accuracy and sensitivity in mass spectrometric analyses.

Key Properties of ZPCA

| Property | Details |

|---|---|

| Molecular Formula | C16H16D6N2O2 |

| Molecular Weight | 290.42 g/mol |

| Solubility | Soluble in organic solvents like acetonitrile |

| Receptor Interaction | GABA-A receptor (omega-1 subtype) |

Pharmacokinetics

ZPCA is extensively metabolized from Zolpidem in vivo, with studies indicating that it accounts for up to 51% of an administered dose . Pharmacokinetic profiling has shown that both Zolpidem and ZPCA can be detected in oral fluids shortly after administration, with elimination half-lives of approximately 2.77 hours for Zolpidem and 5.11 hours for ZPCA .

Summary of Pharmacokinetic Studies

| Study | Methodology | Findings |

|---|---|---|

| Schwope et al., 2014 | Urinary metabolite analysis | ZPCA detected in 50.3% of samples |

| Feng et al., 2019 | Oral fluid analysis | Maximum concentrations at 2 hours post-administration |

| Kwon et al., 2021 | Hair analysis using GC-EI-MS/MS | Detected levels: ZPCA 11.9-35.9 pg/mg |

Clinical Relevance and Case Studies

ZPCA has significant implications in clinical settings, particularly for monitoring compliance in patients prescribed Zolpidem. A study conducted on chronic pain patients revealed that monitoring ZPCA levels could enhance the accuracy of compliance determinations, thereby improving clinical decisions regarding treatment efficacy .

Case Study: Compliance Monitoring

In a comprehensive analysis involving over 3,000 urine samples from chronic pain patients:

- Zolpidem detected: 22.9% of samples

- ZPCA detected: 50.3% of samples

- ZPCA without parent Zolpidem: Detected in 27.5% additional cases, highlighting its potential as a reliable biomarker for Zolpidem intake .

Forensic Implications

The detection of ZPCA has also proven crucial in forensic toxicology. A case study examined the postmortem distribution of Zolpidem and its metabolites, including ZPCA, providing insights into drug behavior in fatal poisoning cases . The ability to analyze hair samples for trace amounts of ZPCA offers valuable information for forensic investigations related to drug abuse .

属性

IUPAC Name |

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676199 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-12-9 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。